molecular formula C10H20N5O11P B1654710 Guanosine 5'-monophosphate hydrate CAS No. 26166-34-7

Guanosine 5'-monophosphate hydrate

Cat. No.: B1654710
CAS No.: 26166-34-7
M. Wt: 417.27 g/mol
InChI Key: GDVRLXWOAKUVHM-CYCLDIHTSA-N
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Description

Guanosine 5'-monophosphate disodium salt hydrate (GMP, C₁₀H₁₂N₅Na₂O₈P) is a nucleotide derivative composed of a guanine base, ribose sugar, and a phosphate group at the 5'-position. It exists as a hydrate with two sodium counterions, giving it high solubility in aqueous solutions (>50 g/L) . GMP is naturally present in RNA and serves as a precursor in purine metabolism. Industrially, it is widely used as a flavor enhancer in foods due to its synergistic umami effect with inosine 5'-monophosphate (IMP) . GMP is also employed as a reference material in analytical chemistry and biochemical research, often derived from yeast fermentation .

Preparation Methods

Enzymatic Hydrolysis of Ribonucleic Acid (RNA)

RNA Extraction and Pretreatment

Ribonucleic acid (RNA) from yeast or microbial sources serves as the primary substrate. RNA is extracted via alkaline lysis, followed by precipitation with ethanol or isopropanol. The purified RNA is dissolved in a buffer (pH 5.0–6.0) and heated to 70°C for 30 minutes to denature secondary structures.

5′-Phosphodiesterase (5′-PDE)-Catalyzed Hydrolysis

5′-Phosphodiesterase hydrolyzes RNA into a mixture of 5′-nucleotides, including guanosine 5′-monophosphate (5′-GMP). Optimal conditions include:

  • Temperature : 70°C
  • pH : 5.0
  • Enzyme-to-substrate ratio : 0.2 mL enzyme per 1 mL of 2% RNA solution.

The reaction yields 5′-GMP alongside cytidine, uridine, and adenosine monophosphates. Reverse-phase HPLC analysis quantifies 5′-GMP using a C-18 column with triethylammonium acetate (0.1 M, pH 8.8) and acetonitrile (99:1 v/v) as the mobile phase.

Key Data:

Parameter Value
Hydrolysis yield 15–20% (total nucleotides)
5′-GMP purity ≥95% after ion-exchange

Microbial Fermentation

Two-Step Fermentation Using Bacillus subtilis

This industrial method involves two stages:

  • Guanosine Production :
    • Strain : Bacillus subtilis NRRL B-2911 (low nucleotidase activity).
    • Medium : Soybean meal extract, soluble starch, sodium citrate, adenine sulfate.
    • Conditions : 28°C, 220 rpm, 11 days.
    • Yield : 10.5 g/L guanosine.
  • Phosphorylation to 5′-GMP :
    • Guanosine is dissolved in pyridine and treated with phosphorus oxychloride (POCl$$_3$$) at 0–5°C.
    • Neutralization with NaOH yields disodium 5′-GMP.

Key Data:

Parameter Value
Fermentation broth yield 570 µg/mL 5′-GMP
Phosphorylation efficiency >90%

Biosynthesis-Chemical Synthesis Hybrid

  • Step 1 : Bacillus megaterium ferments glucose (8%) at pH 7 for 90 hours, producing 15 g/L 5-amino-4-carboxamide nucleoside (AICAr).
  • Step 2 : AICAr is converted to guanosine via thioglycoside intermediate formation (using CS$$2$$) and oxidation (H$$2$$O$$_2$$).
  • Step 3 : Guanosine is phosphorylated using POCl$$_3$$.

Enzymatic Transphosphatidylation and Hydrolysis

Phospholipase D (PLD)-Catalyzed Transphosphatidylation

  • Substrate : Phosphatidylcholine + guanosine.
  • Enzyme : PLD from Streptomyces netropsis.
  • Conditions : 37°C, 200 rpm, 24 hours.
  • Product : 5′-(3-sn-phosphatidyl)guanosine.

Phospholipase C (PLC)-Catalyzed Hydrolysis

  • Enzyme : PLC from Bacillus cereus.
  • Conditions : 37°C, 100 mM HEPES buffer (pH 7.5), 50 mM CaCl$$_2$$.
  • Yield : 75% 5′-GMP after 140 hours.

Crystallization and Hydrate Formation

Antisolvent Crystallization

Supersaturation-controlled crystallization selectively produces hydrate forms:

  • Solvent : Water-ethanol mixtures.
  • Variables : Temperature (10–40°C), initial concentration (0.1–0.4 g/mL), antisolvent addition rate.

Phase Transformation Stages:

  • Nucleation of amorphous form.
  • Predissolution of amorphous particles.
  • Nucleation and growth of hydrate crystals.
  • Dissolution of residual amorphous solid.

Hydrate Stability

  • Heptahydrate : Stable below 25°C.
  • Tetrahydrate : Forms above 25°C.

Solubility Data:

Form Solubility (g/100 mL H$$_2$$O)
Amorphous 12.3
Heptahydrate 8.7
Tetrahydrate 6.9

Industrial Purification Techniques

Ion-Exchange Chromatography

Crude 5′-GMP is purified using Dowex-1-X2 resin:

  • Eluent : 0.005 M HCl (removes guanine/guanosine), followed by 0.1 M HCl (elutes 5′-GMP).
  • Recovery : >90%.

Crystallization Optimization

  • Additives : NaCl (0.1–0.5 M) suppresses amorphous phase formation.
  • Yield : 63% after calcium chloride precipitation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Enzymatic hydrolysis 15–20 95 Moderate Low
Microbial fermentation 50–63 98 High Medium
Enzymatic transphosphatidylation 75 97 Low High

Challenges and Innovations

  • Nucleotidase Contamination : Bacillus subtilis strains require low nucleotidase activity to prevent 5′-GMP degradation.
  • Crystallization Control : In situ Raman spectroscopy monitors phase transitions during antisolvent crystallization.
  • Sustainable Processes : Agro-industrial wastes (e.g., soybean meal) reduce fermentation costs.

Chemical Reactions Analysis

Acid-Base Behavior and Deprotonation

GMP undergoes deprotonation at both the guanine amine (N1) and phosphate group under alkaline conditions, forming a dianionic species, [dGMP2H]2[dGMP - 2H]^{2-} . This dianion interacts with water molecules via hydrogen bonding, as shown by photoelectron spectroscopy and molecular dynamics simulations:

  • Microsolvation : Hydration with 1–4 water molecules increases adiabatic detachment energy (ADE) by 0.5–0.1 eV, stabilizing the dianion .

  • Proton Transfer : Clusters with ≥3 water molecules exhibit proton transfer between water and the phosphate group, modulating electronic properties .

Coordination with Metal Ions

GMP’s phosphate and nucleobase groups serve as binding sites for metal ions, influencing aggregation and structural stability:

Silver Ion (Ag⁺) Binding

Ag⁺ promotes GMP stacking and aggregation via:

  • Phosphate Interaction : Electrostatic binding to the dianionic phosphate .

  • N7 Coordination : Direct interaction with guanine’s N7 atom, confirmed by calorimetry and 7-deazaguanosine comparisons .

LigandΔH (kcal/mol)Binding Affinity (K, M⁻¹)Stoichiometry (Ag⁺:Ligand)
5’-GMP-9.8 ± 0.59.6 × 10⁴2.3 ± 0.1
Guanosine-14.7 ± 1.01.8 × 10⁵1.33 ± 0.05
5’-CMP-3.0 ± 0.81.3 × 10³1.1 ± 0.3

Table 1: Thermodynamic parameters for Ag⁺ binding to GMP and analogs .

Alkali Metal Ion Effects

  • Na⁺/K⁺-Driven Self-Assembly : At pH 5, GMP forms a right-handed helix with a central channel devoid of Na⁺ . At pH 8, Na⁺ occupies the channel, stabilizing a left-handed structure .

  • Quadruplex Formation : K⁺ induces GMP aggregation into G-quadruplexes, while Na⁺ favors helical structures .

pH-Dependent Structural Transitions

GMP’s conformation and aggregation state are pH-sensitive:

  • pH 5 : Forms a right-handed helical gel with lock-washer-like guanine tetramers. The phosphate groups hydrogen-bond to guanine’s exocyclic amine (N2-H⋯O=P, distance ≈2.82 Å) .

  • pH 8 : Adopts a left-handed helix with stacked G-quartets and Na⁺ in the central channel .

Key Observations :

  • Solid-state ³¹P NMR shows a single peak at 1.3 ppm for pH 5 gels, indicating equivalent phosphate environments .

  • IR spectroscopy confirms C3′-endo sugar puckering in the acidic helix .

Self-Assembly and Aggregation

GMP’s aggregation is driven by π-π stacking, hydrogen bonding, and ion coordination:

  • Thermodynamics : Ag⁺-mediated aggregation is exothermic (ΔH = -9.8 kcal/mol) and entropy-driven at high ionic strength .

  • Structural Models :

    • Neutral pH: Disc-like G-quartets stacked with Na⁺ in the central channel .

    • Acidic pH: Continuous helix with reduced central cavity size, excluding metal ions .

Enzymatic and Synthetic Pathways

  • De Novo Synthesis : GMP is synthesized from D-ribose 5′-phosphate via purine ring assembly, incorporating CO₂, glutamine, and glycine .

  • Cyclic GMP (cGMP) : Produced from GTP by guanylyl cyclase, mediating hormonal signaling .

Scientific Research Applications

Biochemical Applications

1.1 Cell Biology and Culture
GMP is frequently used in cell culture systems to enhance cell growth and viability. It serves as a source of guanine nucleotides, which are essential for nucleic acid synthesis and cellular metabolism. Studies have shown that GMP can improve the proliferation of certain cell types, making it valuable in research involving cell lines.

1.2 Gene Expression and Transfection
GMP is utilized in transfection protocols to facilitate the introduction of nucleic acids into cells. Its role as a nucleotide helps in stabilizing RNA molecules, thus enhancing gene expression studies. This application is particularly significant in the development of gene therapies and vaccine production.

Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of guanosine, particularly in neuropathologies such as ischemic stroke. Guanosine promotes neuronal survival and differentiation, making it a candidate for therapeutic strategies aimed at neuroprotection and recovery after CNS injuries .

Case Study: Guanosine's Effect on Neuronal Differentiation

A study demonstrated that guanosine could induce neurite outgrowth in neuroblastoma cells comparable to established differentiation agents like retinoic acid. This suggests its potential utility in therapies targeting neurodegenerative diseases .

Pharmaceutical Formulations

GMP is incorporated into various pharmaceutical formulations due to its biological activity and safety profile. It is often used as an excipient or active ingredient in medications aimed at enhancing cellular function or providing neuroprotection.

Analytical Chemistry

In analytical chemistry, GMP is employed as a standard for the quantification of nucleotides in biological samples. Its presence can indicate metabolic states or cellular responses to treatments, making it a valuable biomarker in research settings.

Food Industry Applications

GMP is also used as a flavor enhancer in the food industry, particularly within processed foods. Its ability to enhance umami flavors makes it popular in various culinary applications.

Research on Crystallization Processes

Research has focused on the crystallization behavior of GMP under different conditions, including the transformation from amorphous to crystalline forms . Understanding these processes is essential for optimizing GMP's use in various applications.

Mechanism of Action

The mechanism by which Guanosine 5'-monophosphate hydrate exerts its effects involves its role as a precursor for the synthesis of RNA. It is incorporated into RNA molecules during transcription, where it pairs with cytosine to form the G-C base pair. This base pairing is crucial for the stability and function of RNA molecules. Additionally, this compound is involved in signal transduction pathways, where it acts as a secondary messenger to transmit signals within cells.

Comparison with Similar Compounds

Comparison with Similar Nucleotides

Structural and Chemical Properties

GMP belongs to the family of 5'-monophosphate nucleotides, which include adenosine 5'-monophosphate (AMP), cytidine 5'-monophosphate (CMP), uridine 5'-monophosphate (UMP), and inosine 5'-monophosphate (IMP). Key differences lie in their nucleobases and resulting physicochemical properties:

Compound Nucleobase Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications
GMP (disodium salt hydrate) Guanine C₁₀H₁₂N₅Na₂O₈P 407.19 >50 g/L Flavor enhancer, RNA synthesis
AMP (disodium salt hydrate) Adenine C₁₀H₁₂N₅Na₂O₇P 391.18 High (similar to GMP) Energy metabolism (ATP precursor)
CMP (disodium salt) Cytosine C₉H₁₂N₃Na₂O₈P 367.16 Soluble RNA synthesis, metabolic intermediates
UMP (disodium salt) Uracil C₉H₁₁N₂Na₂O₉P 368.16 Soluble RNA synthesis, diagnostic assays
IMP (disodium salt hydrate) Hypoxanthine C₁₀H₁₁N₄Na₂O₈P 392.18 >50 g/L Umami synergy with GMP

Key Observations:

  • Nucleobase Differences: GMP’s guanine base contains an exocyclic amine and carbonyl group, contributing to its distinct hydrogen-bonding capacity compared to adenine (AMP) or uracil (UMP) .
  • Solubility: All 5'-monophosphates exhibit high water solubility due to their ionic nature, but subtle variations arise from nucleobase hydrophobicity.
  • Stability: GMP and IMP are more heat-stable than cyclic nucleotides (e.g., cAMP), making them suitable for food processing .

Research Findings and Data

Taste Enhancement Studies

  • In dried mushrooms, microwave vacuum drying (MVD) increased GMP content by 42% compared to fresh samples, yielding a umami equivalence (EUC) of 302.15 g MSG/100 g .
  • Sensory panels rated GMP+IMP combinations 8× more potent than GMP alone .

Stability in Aqueous Solutions

  • GMP remains stable in neutral buffers but degrades under acidic conditions (pH <3) due to glycosidic bond hydrolysis .

Biological Activity

Guanosine 5'-monophosphate (GMP) hydrate, a nucleotide and a key component in RNA synthesis, has garnered significant attention in the field of biological research due to its diverse biological activities. This article provides a comprehensive overview of GMP hydrate's biological activity, including its neuroprotective properties, role in cellular signaling, and potential therapeutic applications.

Structure and Synthesis

GMP is composed of a guanine base, a ribose sugar, and a phosphate group. It can exist in various hydrated forms, including the heptahydrate and tetrahydrate forms, which are produced through microbial fermentation processes . The synthesis of GMP begins with D-ribose 5'-phosphate, progressing through the de novo pathway involving multiple amino acids and one-carbon derivatives .

1. Neuroprotective Properties

GMP has been shown to exhibit neuroprotective effects, particularly in models of glutamate-induced neurotoxicity. In studies involving rat hippocampal slices, GMP administration was found to prevent neurotoxicity caused by glutamate during glucose deprivation conditions. This suggests that GMP may play a protective role in neurological conditions characterized by excitotoxicity .

2. Modulation of Glutamatergic Neurotransmission

Research indicates that GMP can modulate glutamatergic neurotransmission, which is crucial for synaptic plasticity and memory formation. The compound has been implicated in enhancing the survival and differentiation of neurons under stress conditions .

3. Induction of Neurite Outgrowth

Guanosine has been observed to promote neurite outgrowth in neuroblastoma cells, indicating its potential role in neuronal differentiation. This effect is comparable to that induced by known differentiation agents such as retinoic acid .

1. Formation of G-Quadruplexes

GMP self-aggregates in aqueous solutions to form G-quadruplex structures, which are important for various biological functions including telomerase activity regulation. The formation of these structures is influenced by ionic conditions and concentration of GMP .

2. Interaction with Nucleoside Transporters

GMP can cross the blood-brain barrier via nucleoside transporters, allowing it to exert its effects within the central nervous system shortly after administration. This rapid uptake highlights its potential for therapeutic use in neurological disorders .

Neuroprotection Against Ischemic Damage

A study demonstrated that systemic administration of GMP led to increased levels of guanosine in the cerebrospinal fluid following ischemic stroke models. The sustained elevation of guanosine levels post-injury suggests its role as an endogenous neuroprotective agent .

Anxiolytic Effects

Another significant finding is the anxiolytic-like behavior induced by GMP in animal models. This effect is attributed to its interaction with the glutamatergic system, making it a candidate for developing new anxiolytic therapies .

Research Findings Summary

Study FocusFindingsReference
NeuroprotectionPrevented glutamate-induced neurotoxicity in rat hippocampal slices
Neurite OutgrowthInduced neurite outgrowth comparable to retinoic acid
G-Quadruplex FormationSelf-aggregates to form G-quadruplexes influenced by ionic strength
Anxiolytic ActivityInduced anxiolytic-like behavior in rats

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying GMP hydrate in laboratory settings?

  • Methodology : Enzymatic synthesis using RNA hydrolysis (e.g., yeast-derived processes) followed by ion-exchange chromatography for purification. Monitor purity via HPLC with UV detection (λ = 254 nm) and validate using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Key Considerations : Ensure hydration stability by lyophilizing under controlled humidity (2-8°C storage recommended) .

Q. How can researchers confirm the structural integrity of GMP hydrate post-synthesis?

  • Analytical Workflow :

Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 10 mM ammonium acetate, pH 5.0) to separate GMP from impurities .

Hydration State : Thermogravimetric analysis (TGA) to quantify water content (4–8% typical for hydrates) .

Structural Confirmation : 31^{31}P NMR for phosphate group identification and 1^{1}H NMR for ribose proton characterization .

Q. What protocols ensure stability of GMP hydrate in aqueous solutions during experiments?

  • Best Practices :

  • Prepare fresh solutions in deionized water (solubility >50 g/L at 25°C) .
  • Avoid repeated freeze-thaw cycles; store aliquots at -20°C with desiccants .
  • Monitor pH-dependent degradation (stable at pH 6–8) using spectrophotometric assays .

Advanced Research Questions

Q. How can conflicting data on GMP hydrate’s binding affinity in nucleotide-protein interactions be resolved?

  • Troubleshooting Strategy :

Control for Hydration Effects : Compare binding kinetics of anhydrous vs. hydrated forms using isothermal titration calorimetry (ITC) .

Counterion Impact : Assess sodium vs. other counterions (e.g., potassium) in buffer systems (e.g., Tris-HCl, pH 7.4) .

Data Normalization : Use internal standards (e.g., ATP disodium salt) to calibrate assays .

Q. What experimental designs are optimal for studying GMP hydrate’s role in glutamatergic neurotransmission?

  • In Vitro Approach :

  • Primary Neuronal Cultures : Treat with 10–100 µM GMP hydrate and measure glutamate release via fluorometric assays .
  • Receptor Binding : Use radiolabeled 3^3H-GMP to quantify NMDA/AMPA receptor interactions in synaptic membranes .
    • In Vivo Model : Microdialysis in rodent brains with LC-MS/MS detection .

Q. How do variations in GMP hydrate’s physical form (e.g., crystalline vs. amorphous) affect enzymatic assays?

  • Experimental Design :

Crystallinity Analysis : X-ray diffraction (XRD) to confirm crystalline structure .

Activity Assays : Compare Michaelis-Menten kinetics of GMP-dependent enzymes (e.g., guanylate kinase) using crystalline vs. lyophilized forms .

Solubility Optimization : Use co-solvents (e.g., DMSO ≤1%) for amorphous forms in cell-free systems .

Q. Methodological Challenges & Solutions

Q. How to address discrepancies in thermodynamic data for GMP hydrate across studies?

  • Root Causes :

  • Hydration state inconsistencies (e.g., monohydrate vs. trihydrate) .
  • Buffer ion interference (e.g., sodium vs. magnesium in ITC) .
    • Resolution : Standardize sample preparation (e.g., TGA-verified hydration) and use chelating agents (e.g., EDTA) to minimize cation effects .

Q. What strategies improve detection limits for GMP hydrate in complex biological matrices?

  • Advanced Techniques :

  • HPLC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with MRM transitions (m/z 362 → 152) .
  • Enzymatic Amplification : Couple with NADH-linked assays (e.g., GMP reductase) for signal enhancement .

Properties

CAS No.

26166-34-7

Molecular Formula

C10H20N5O11P

Molecular Weight

417.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;trihydrate

InChI

InChI=1S/C10H14N5O8P.3H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);3*1H2/t3-,5-,6-,9-;;;/m1.../s1

InChI Key

GDVRLXWOAKUVHM-CYCLDIHTSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O

Key on ui other cas no.

85-32-5

sequence

G

Synonyms

5' Guanylic Acid
5'-GMP
5'-Guanylic Acid
5'-Monophosphate, Guanosine
Acid, 5'-Guanylic
Acid, Guanylic
Guanosine 5' Monophosphate
Guanosine 5'-Monophosphate
Guanosine Monophosphate
Guanylic Acid
Monophosphate, Guanosine

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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